dimethyl 2-{1-[(3-methoxyphenyl)carbonyl]-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate
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Overview
Description
Dimethyl 2-{1-[(3-methoxyphenyl)carbonyl]-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
The synthesis of dimethyl 2-{1-[(3-methoxyphenyl)carbonyl]-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate involves multiple steps. The synthetic route typically starts with the preparation of the quinoline derivative, followed by the introduction of the thioxo group and the dithiole-dicarboxylate moiety. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow techniques to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Dimethyl 2-{1-[(3-methoxyphenyl)carbonyl]-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the quinoline or dithiole-dicarboxylate moieties.
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has potential applications in the study of enzyme interactions and cellular processes. In medicine, it may be investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Additionally, its unique structure makes it a valuable compound for studying the mechanisms of various biochemical reactions.
Mechanism of Action
The mechanism of action of dimethyl 2-{1-[(3-methoxyphenyl)carbonyl]-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to changes in cellular processes. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Dimethyl 2-{1-[(3-methoxyphenyl)carbonyl]-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate can be compared with other similar compounds, such as quinoline derivatives and dithiole-dicarboxylate compounds. Its uniqueness lies in the combination of these functional groups, which imparts distinct chemical and biological properties. Similar compounds include quinoline-2-carboxylate and dithiole-3-thione derivatives, which may share some chemical reactivity but differ in their specific applications and mechanisms of action.
Properties
Molecular Formula |
C26H23NO6S3 |
---|---|
Molecular Weight |
541.7 g/mol |
IUPAC Name |
dimethyl 2-[1-(3-methoxybenzoyl)-2,2-dimethyl-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate |
InChI |
InChI=1S/C26H23NO6S3/c1-26(2)21(34)18(25-35-19(23(29)32-4)20(36-25)24(30)33-5)16-11-6-7-12-17(16)27(26)22(28)14-9-8-10-15(13-14)31-3/h6-13H,1-5H3 |
InChI Key |
QARHMVWDLFDOLE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=S)C(=C2SC(=C(S2)C(=O)OC)C(=O)OC)C3=CC=CC=C3N1C(=O)C4=CC(=CC=C4)OC)C |
Origin of Product |
United States |
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